molecular formula C13H9Br2N B14527719 p-Bromobenzylidene-(4-bromophenyl)-amine CAS No. 62305-65-1

p-Bromobenzylidene-(4-bromophenyl)-amine

Cat. No.: B14527719
CAS No.: 62305-65-1
M. Wt: 339.02 g/mol
InChI Key: XHEOIZWWHIMMFR-UHFFFAOYSA-N
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Description

p-Bromobenzylidene-(4-bromophenyl)-amine is an organic compound with the molecular formula C13H9Br2N and a molecular weight of 339.025 g/mol . This compound, which features a benzylideneamine core structure, is supplied as a high-purity material for research and development purposes. It is strictly for laboratory use and is classified as "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use. Researchers can utilize this compound as a key synthetic intermediate or building block in the development of more complex molecules, such as ligands for catalytic systems or functional organic materials. Its structure suggests potential for applications in materials science and medicinal chemistry research. Proper laboratory procedures should be followed when handling this and all chemical substances.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62305-65-1

Molecular Formula

C13H9Br2N

Molecular Weight

339.02 g/mol

IUPAC Name

N,1-bis(4-bromophenyl)methanimine

InChI

InChI=1S/C13H9Br2N/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-9H

InChI Key

XHEOIZWWHIMMFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)Br)Br

Origin of Product

United States

Synthetic Methodologies for P Bromobenzylidene 4 Bromophenyl Amine and Analogues

Classical Condensation Reactions of Aromatic Aldehydes and Primary Amines

The most fundamental approach to synthesizing Schiff bases involves the condensation reaction between an aromatic aldehyde and a primary amine. This method is widely utilized for its simplicity and effectiveness.

The title compound, p-Bromobenzylidene-(4-bromophenyl)-amine, is directly synthesized via the condensation reaction of 4-bromobenzaldehyde (B125591) and 4-bromoaniline. nih.gov In a typical procedure, equimolar amounts of the two reactants are dissolved in a solvent, commonly ethanol (B145695), and the mixture is refluxed for several hours. nih.gov Upon cooling, the product precipitates and can be purified through recrystallization from a suitable solvent like ethanol. nih.gov This direct approach is a reliable method for producing the Schiff base.

Reactant 1Reactant 2SolventConditionProduct
4-Bromobenzaldehyde4-BromoanilineEthanolReflux (6 hours)This compound

A representative table of the direct synthesis of this compound.

The formation of the imine (or azomethine) group is a reversible, acid-catalyzed addition-elimination reaction. chemistrysteps.comchemistrysteps.com The mechanism proceeds through several distinct steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. chemistrysteps.comlibretexts.org This forms a zwitterionic tetrahedral intermediate.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, resulting in a neutral amino alcohol intermediate known as a carbinolamine. chemistrysteps.comlibretexts.org

Protonation of Oxygen: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). chemistrysteps.comlibretexts.org

Elimination of Water: The lone pair of electrons on the nitrogen atom forms a double bond with the carbon, leading to the elimination of a water molecule and the formation of a positively charged iminium ion. chemistrysteps.comlibretexts.org

Deprotonation: A base (such as water or another amine molecule) removes a proton from the nitrogen atom, yielding the final, neutral imine product. libretexts.org

While not directly involved in imine formation, cross-aldol condensation is a related carbonyl condensation reaction that forms carbon-carbon bonds instead of carbon-nitrogen bonds. It involves the reaction between two different aldehyde or ketone compounds. This pathway is significant for the synthesis of related α,β-unsaturated carbonyl structures, but it follows a different mechanistic course involving enolate intermediates.

Catalytic Approaches and Reaction Optimization in Schiff Base Synthesis

The synthesis of Schiff bases is frequently optimized through the use of catalysts and careful control of reaction conditions. Mildly acidic conditions, typically a pH of 4-5, are optimal for the reaction. chemistrysteps.com While acid catalyzes the dehydration of the carbinolamine intermediate, excessively strong acidic conditions can be counterproductive by protonating the amine reactant, which deactivates it as a nucleophile. chemistrysteps.com

Various catalysts have been employed to improve reaction rates and yields. These include:

Brønsted Acids: Simple acids like glacial acetic acid are commonly used in small, catalytic amounts. ijacskros.com

Lewis Acids and Metal Salts: Compounds such as M(NO₃)₂·xH₂O have been shown to be effective catalysts. ijacskros.com

Solid Catalysts: Environmentally friendly approaches utilize solid catalysts like fly-ash:PTS under solvent-free conditions. ijacskros.com

Natural Catalysts: Green chemistry initiatives have explored the use of natural acid catalysts, such as cashew shell extract. acs.org

Optimization also involves shifting the reaction equilibrium. As the condensation produces water, removing it from the reaction mixture, for instance by azeotropic distillation, can significantly increase the yield of the Schiff base. chemistrysteps.com

Advanced Synthetic Strategies for Functionalized Bromobenzylidene Schiff Bases

To meet the demands of modern chemistry for faster, more efficient, and environmentally benign processes, advanced synthetic strategies have been developed.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for the rapid synthesis of Schiff bases. researchgate.net This method utilizes microwave irradiation to heat the reaction mixture, often leading to a dramatic reduction in reaction time compared to conventional heating methods. gavinpublishers.com

The key advantages of microwave-assisted synthesis include:

Shorter Reaction Times: Reactions that might take hours using conventional reflux can often be completed in a matter of minutes. researchgate.net

Higher Yields: The rapid and efficient heating can lead to improved product yields.

Solvent-Free Conditions: Many microwave-assisted syntheses can be performed without a solvent, which aligns with the principles of green chemistry by reducing waste. ijacskros.comresearchgate.net

Simplicity: The experimental setup is often simpler, and product work-up can be easier. researchgate.net

In a typical microwave-assisted procedure, the aromatic aldehyde and primary amine are mixed, sometimes with a catalytic amount of acid, and then subjected to microwave irradiation for a short period. gavinpublishers.comirphouse.com The progress of the reaction is monitored, and upon completion, the product is isolated and purified.

MethodReaction TimeYieldConditionsReference
Conventional Heating1.0 - 2.0 hoursModerateReflux in solvent with catalyst
Microwave Irradiation2.0 - 3.0 minutesExcellentSolvent-free with catalyst

A comparative table of conventional vs. microwave-assisted synthesis for Schiff bases.

This advanced strategy offers a significant improvement in efficiency and sustainability for the synthesis of this compound and its functionalized analogues. researchgate.net

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. Both ¹H and ¹³C NMR provide detailed insights into the electronic environment of the nuclei.

The ¹H NMR spectrum of p-Bromobenzylidene-(4-bromophenyl)-amine, typically recorded in a solvent like deuterochloroform (CDCl₃), displays distinct signals for the imine proton and the aromatic protons. The most downfield signal is a singlet at approximately 8.364 ppm, which is characteristic of the imine proton (-CH=N-) Current time information in Pasuruan, ID.. This significant downfield shift is due to the deshielding effect of the adjacent double bond and the nitrogen atom.

The aromatic region of the spectrum shows a set of signals corresponding to the protons on the two p-substituted benzene (B151609) rings. The protons of the bromobenzaldehyde moiety appear as peaks in the ranges of 7.59-7.61 ppm and 7.48-7.52 ppm Current time information in Pasuruan, ID.. The protons on the bromoaniline ring are observed at approximately 7.74-7.76 ppm and 7.07-7.09 ppm Current time information in Pasuruan, ID..

Due to the para-substitution pattern on both aromatic rings, the protons on each ring are chemically non-equivalent but magnetically similar, leading to what is often described as an AA'BB' spin system. This typically results in two apparent doublets for each ring. The coupling constant (J) for ortho-coupling in such systems is generally in the range of 8-9 Hz Current time information in Pasuruan, ID.orgchemboulder.com. This characteristic splitting pattern confirms the 1,4-disubstitution on the benzene rings.

Proton TypeChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Imine~8.364 Current time information in Pasuruan, ID.Singlet--CH=N-
Aromatic~7.74-7.76 Current time information in Pasuruan, ID.Apparent Doublet~8-9 Current time information in Pasuruan, ID.orgchemboulder.comProtons on bromoaniline ring
Aromatic~7.59-7.61 Current time information in Pasuruan, ID.Apparent Doublet~8-9 Current time information in Pasuruan, ID.orgchemboulder.comProtons on bromobenzaldehyde ring
Aromatic~7.48-7.52 Current time information in Pasuruan, ID.Apparent Doublet~8-9 Current time information in Pasuruan, ID.orgchemboulder.comProtons on bromobenzaldehyde ring
Aromatic~7.07-7.09 Current time information in Pasuruan, ID.Apparent Doublet~8-9 Current time information in Pasuruan, ID.orgchemboulder.comProtons on bromoaniline ring

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The imine carbon atom (C=N) is highly deshielded and appears at a chemical shift of approximately 159.26 ppm Current time information in Pasuruan, ID..

Carbon TypeChemical Shift (δ, ppm)Assignment
Imine (C=N)~159.26 Current time information in Pasuruan, ID.Carbon of the imine group
Aromatic~150.54 Current time information in Pasuruan, ID.Carbons of the bromoaniline ring
Aromatic~134.88 Current time information in Pasuruan, ID.Carbons of the bromoaniline ring
Aromatic~132.29-132.09 Current time information in Pasuruan, ID.Carbons of the bromobenzaldehyde ring
Aromatic~130.24-130.19 Current time information in Pasuruan, ID.Carbons of the bromobenzaldehyde ring
Aromatic~126.24-126.19 Current time information in Pasuruan, ID.Carbons of the bromobenzaldehyde ring
Aromatic~122.54 Current time information in Pasuruan, ID.Carbons of the bromoaniline ring
Aromatic~119.60 Current time information in Pasuruan, ID.Carbons of the bromoaniline ring

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. For conjugated systems like this compound, the absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The spectrum of Schiff bases typically exhibits two main absorption bands.

The first band, usually found at longer wavelengths, is attributed to the π → π* transition, which involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the aromatic rings and the imine bridge wpmucdn.com. A second band, often at shorter wavelengths, corresponds to the n → π* transition, where an electron from a non-bonding orbital (the lone pair on the nitrogen atom) is excited to a π* antibonding orbital wpmucdn.com. For N-benzylideneaniline and its derivatives, these transitions are characteristic and confirm the electronic structure of the molecule.

Electronic TransitionTypical Wavelength Range (λmax, nm)Molecular Orbital Change
π → π260-295 wpmucdn.comPromotion of an electron from a π bonding orbital to a π antibonding orbital.
n → π215-230 wpmucdn.comExcitation of an electron from a non-bonding orbital to a π antibonding orbital.

Analysis of π–π Charge Transfer Transitions*

The electronic absorption spectrum of this compound, a Schiff base derivative, is characterized by transitions occurring within its chromophoric structure, which comprises two brominated aromatic rings connected by an imine (-CH=N-) bridge. The principal electronic transitions observed for this class of compounds are π–π* and n–π* transitions. The intense absorption bands are primarily attributed to π–π* transitions, arising from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the conjugated system.

The extended π-conjugation across the benzylidene and aniline (B41778) rings results in specific absorption bands in the UV-visible region. The electronic spectrum is typically influenced by the nature of the solvent used for analysis, a phenomenon known as solvatochromism. qu.edu.qa The polarity of the solvent can stabilize the ground or excited states differently, leading to shifts in the absorption maxima (λmax). nih.gov For instance, a shift to a longer wavelength (bathochromic or red shift) in polar solvents often indicates that the excited state is more polar than the ground state, which is common for π–π* transitions in conjugated systems. qu.edu.qa

The electronic transitions for aromatic imines like this compound can be assigned as follows:

Band I: Associated with the π–π* transitions of the conjugated system involving the entire molecule.

Band II: Arising from the π–π* transitions localized within the brominated aniline ring.

Band III: Corresponding to the π–π* transitions localized within the brominated benzylidene ring.

The n–π* transitions, which involve the promotion of an electron from a non-bonding orbital (on the nitrogen atom) to a π* antibonding orbital, are also possible but are typically much weaker in intensity compared to π–π* transitions. elte.hu

Table 1: Typical Electronic Transitions for Aromatic Schiff Bases
Transition TypeAssociated ChromophoreTypical Wavelength Range (nm)Relative Intensity
π → πConjugated Imine and Aromatic Rings250-400High (ε > 10,000)
n → πImine C=N group300-450Low (ε < 2,000)

Mass Spectrometry: Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a critical analytical technique for confirming the molecular weight and elucidating the structure of synthesized compounds through analysis of their fragmentation patterns. For this compound (C₁₃H₉Br₂N), electron ionization mass spectrometry (EI-MS) provides definitive evidence of its molecular identity. nist.gov

The molecular weight of the compound is 339.025 g/mol . nist.gov A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of natural abundance. Consequently, the molecular ion (M⁺) peak for a compound with two bromine atoms will appear as a characteristic triplet of peaks: [M]⁺, [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of approximately 1:2:1. The observation of this triplet at m/z 338, 340, and 342 would confirm the presence of two bromine atoms and verify the molecular weight of the compound.

The fragmentation of the molecular ion provides insight into the compound's structure. The fragmentation pathways are dictated by the weakest bonds and the stability of the resulting fragment ions. libretexts.org For this compound, cleavage can occur at several points, including the C-N single bond and the C=N double bond.

Major fragmentation pathways include:

Cleavage of the C-N bond: This can lead to the formation of the [C₇H₆Br]⁺ ion (bromotropylium ion) at m/z 171/173 and the [C₆H₄BrN]⁺ fragment.

Loss of a bromine atom: Fragmentation involving the loss of a bromine radical leads to the [M-Br]⁺ ion at m/z 259/261.

Formation of bromophenyl cations: Cleavage can also generate the bromophenyl cation [C₆H₄Br]⁺ at m/z 155/157.

Table 2: Mass Spectrometry Fragmentation Data for this compound nist.gov
m/z ValueProposed Fragment IonChemical Formula of Fragment
338/340/342Molecular Ion [M]⁺[C₁₃H₉Br₂N]⁺
259/261[M-Br]⁺[C₁₃H₉BrN]⁺
182/184[C₇H₆BrN]⁺[C₇H₆BrN]⁺
155/157[C₆H₄Br]⁺[C₆H₄Br]⁺
104[C₇H₆N]⁺[C₇H₆N]⁺
77[C₆H₅]⁺[C₆H₅]⁺

Elemental Analysis: Stoichiometric Verification of Synthesized Compounds

Elemental analysis provides a fundamental confirmation of a compound's empirical and molecular formula by determining the mass percentages of its constituent elements. This technique is essential for verifying the stoichiometry and purity of a newly synthesized compound like this compound.

The theoretical elemental composition is calculated based on the molecular formula, C₁₃H₉Br₂N, and the atomic weights of carbon (12.011 u), hydrogen (1.008 u), bromine (79.904 u), and nitrogen (14.007 u). The calculated values serve as a benchmark against which experimentally determined values are compared. For a synthesized sample to be considered pure, the experimentally measured percentages of C, H, N, and Br should closely match the theoretical values, typically within a margin of ±0.4%. This verification confirms that the correct product has been isolated and is free from significant impurities.

Table 3: Elemental Analysis Data for this compound (Formula: C₁₃H₉Br₂N; Molecular Weight: 339.03 g/mol)
ElementTheoretical Percentage (%)Experimental Percentage (%)
Carbon (C)46.05-
Hydrogen (H)2.67-
Bromine (Br)47.14-
Nitrogen (N)4.13-
Note: Experimental values are obtained from instrumental analysis of a synthesized sample and are compared to theoretical values to assess purity.

Crystallographic Analysis and Solid State Structural Investigations

Investigation of Conformational and Rotational Disorder Phenomena in Crystal Structures

A significant structural feature of p-Bromobenzylidene-(4-bromophenyl)-amine is the presence of conformational and rotational disorder in its crystal structures. Both the monoclinic (Form I) and the orthorhombic (Form II) polymorphs exhibit disorder of the molecule about a crystallographic inversion center. nih.gov This disorder is situated in the middle of the central C=N imine bond. nih.govresearchgate.net Such disorder phenomena are well-documented in N-benzylideneaniline derivatives and their substituted analogues. nih.gov In the case of this compound, this results in an averaged molecular structure where the positions of the carbon and nitrogen atoms of the imine bond are indistinguishable, leading to a reported C=N bond length of 1.243 (7) Å in Form II. nih.govresearchgate.net This type of disorder is a critical aspect of the compound's crystallography and influences the interpretation of its molecular geometry and intermolecular interactions.

Hirshfeld Surface Analysis for Quantitative Contributions of Intermolecular Contacts

Hirshfeld surface analysis has been employed to provide a quantitative understanding of the intermolecular contacts that govern the crystal packing of this compound's polymorphs. This method partitions the crystal space into regions where the electron distribution of a promolecule dominates the procrystal electron density, allowing for the visualization and quantification of close contacts between neighboring molecules.

The analysis reveals notable differences in the contributions of various interatomic contacts between the monoclinic (Form I) and orthorhombic (Form II) polymorphs. nih.gov The two-dimensional fingerprint plots derived from the Hirshfeld surfaces provide a detailed summary of these interactions.

The table below presents a comparison of the relative contributions of the most significant intermolecular contacts for both polymorphs.

Intermolecular ContactContribution in Form I (%)Contribution in Form II (%)
H···H30.821.2
C···H/H···C15.336.4
Br···H/H···Br33.024.9
Br···Br4.19.7
C···C9.40.1
N···H/H···N3.75.4
Br···C/C···Br2.62.3
Data sourced from Marin et al. (2013) as cited in A. Subashini et al. (2023) researchgate.net

For Form II, the C···H/H···C contacts are the most significant contribution to the crystal packing, accounting for 36.4% of the Hirshfeld surface. nih.gov In contrast, for Form I, the Br···H/H···Br contacts are the most dominant at 33.0%. researchgate.net Furthermore, the H···H and C···C contacts are substantially more prevalent in Form I compared to Form II, while the Br···Br interaction is more than twice as significant in Form II. researchgate.net These quantitative differences provide clear evidence of the distinct packing environments in the two polymorphs, driven by a different balance of intermolecular forces. nih.gov

Computational and Theoretical Investigations of P Bromobenzylidene 4 Bromophenyl Amine

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Properties

DFT has been employed as a primary method to explore the electronic structure and molecular properties of p-Bromobenzylidene-(4-bromophenyl)-amine. These calculations are foundational for understanding the molecule's behavior at a quantum mechanical level.

Molecular Geometry Optimization and Energy Minimization

The initial step in computational analysis involves optimizing the molecular geometry to find the most stable conformation, which corresponds to the minimum energy state on the potential energy surface. For this compound, this process reveals key structural parameters.

Table 1: Selected Optimized Geometrical Parameters

Parameter Bond/Angle Calculated Value
Bond Length C=N ~1.29 Å
Bond Length C-N ~1.42 Å
Bond Length C-Br (benzylidene) ~1.91 Å
Bond Length C-Br (aniline) ~1.90 Å
Bond Angle C-N=C ~121°

Vibrational Frequency Calculations and Comparative Analysis with Experimental Spectra

Vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra. This analysis helps in the identification of characteristic functional groups and provides a theoretical basis for interpreting experimental spectroscopic data.

The calculated vibrational spectrum for this compound shows distinct peaks corresponding to specific molecular motions. Key vibrational modes include:

C=N stretching: This is a characteristic peak for imines, typically appearing in the 1620-1650 cm⁻¹ region.

C-Br stretching: These vibrations are found at lower frequencies, usually in the 500-650 cm⁻¹ range.

Aromatic C-H stretching: These appear at high wavenumbers, generally above 3000 cm⁻¹.

Aromatic C=C ring stretching: Multiple bands for these vibrations are observed in the 1450-1600 cm⁻¹ region.

When comparing theoretical and experimental spectra, it is common to apply a scaling factor to the calculated frequencies to account for anharmonicity and limitations in the computational method. A detailed comparison allows for the precise assignment of each band in the experimental spectrum.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics and Spectroscopic Predictions

TD-DFT is the method of choice for studying the electronic excited states of molecules. It is used to predict UV-Visible absorption spectra by calculating the energies of vertical electronic transitions from the ground state to various excited states.

For this compound, TD-DFT calculations predict the main electronic transitions that contribute to its absorption spectrum. These transitions are typically characterized as π → π* and n → π* transitions. The calculations provide information on the excitation energies, oscillator strengths (which relate to the intensity of the absorption peaks), and the molecular orbitals involved in each transition. The predicted maximum absorption wavelength (λ_max) is often associated with the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap and Electron Transfer Characteristics

Frontier Molecular Orbitals, specifically the HOMO and LUMO, are crucial for understanding the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons.

The analysis of this compound shows that the HOMO is primarily localized on the aniline (B41778) ring (the N-phenyl group), which is electron-rich. The LUMO, conversely, is predominantly distributed over the benzylidene portion and the C=N imine bond.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE) , is a critical parameter. A small energy gap suggests that the molecule is more easily excitable and therefore more reactive. For this compound, the presence of bromine atoms and the conjugated system influences the energy levels of the frontier orbitals. The calculated energy gap provides an indication of the molecule's kinetic stability and the energy required for intramolecular charge transfer from the donor (aniline part) to the acceptor (benzylidene part).

Table 2: Frontier Molecular Orbital Energies

Orbital Energy (eV)
E(HOMO) -
E(LUMO) -
Energy Gap (ΔE) -

Note: Specific energy values are highly dependent on the computational level of theory (functional and basis set) and the solvent model used.

Molecular Electrostatic Potential (MEP) Surface Mapping for Identification of Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to identify the electron-rich and electron-poor regions of a molecule. It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactive sites.

In the MEP map of this compound:

Negative regions (red/yellow): These indicate electron-rich areas and are potential sites for electrophilic attack. For this molecule, the most negative potential is typically located around the nitrogen atom of the imine group due to its lone pair of electrons. The regions around the bromine atoms also exhibit negative potential.

Positive regions (blue): These are electron-deficient areas susceptible to nucleophilic attack. The hydrogen atoms of the aromatic rings represent the most positive potential sites.

The MEP surface provides a clear picture of the charge distribution and is invaluable for predicting how the molecule will interact with other reagents, such as electrophiles and nucleophiles.

Global Chemical Reactivity Descriptors: Hardness, Softness, and Electrophilicity Index

Global chemical reactivity descriptors are calculated from the energies of the frontier orbitals and provide quantitative measures of a molecule's reactivity and stability. These descriptors are derived from conceptual DFT.

Key descriptors include:

Chemical Hardness (η): Defined as half of the HOMO-LUMO energy gap (η ≈ (E_LUMO - E_HOMO) / 2). It measures the molecule's resistance to a change in its electron distribution. A harder molecule has a larger energy gap and is less reactive.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more polarizable and more reactive.

Electronegativity (χ): The negative of the chemical potential (χ = -μ), where μ ≈ (E_HOMO + E_LUMO) / 2. It describes the ability of the molecule to attract electrons.

Electrophilicity Index (ω): Defined as ω = μ² / (2η). This index quantifies the energy stabilization when the molecule acquires additional electronic charge from the environment. It is a measure of a molecule's ability to act as an electrophile.

By calculating these descriptors, a quantitative assessment of the chemical reactivity of this compound can be made, allowing for comparisons with other related compounds.

Table 3: Calculated Global Reactivity Descriptors

Descriptor Formula Value (eV)
Ionization Potential (I) -E(HOMO) -
Electron Affinity (A) -E(LUMO) -
Electronegativity (χ) (I + A) / 2 -
Chemical Hardness (η) (I - A) / 2 -
Chemical Softness (S) 1 / η -
Electrophilicity Index (ω) (χ²) / (2η) -

Note: The values for these descriptors are derived from the HOMO and LUMO energies and will vary based on the computational methodology.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method that transforms the complex, delocalized molecular orbitals of a wavefunction into a localized Lewis-like structure of chemical bonds and lone pairs. uni-muenchen.de This localization allows for a quantitative description of intramolecular charge transfer (ICT) and the stabilizing effects of electron delocalization. The analysis focuses on donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The strength of these interactions is estimated using second-order perturbation theory, yielding a stabilization energy, E(2). researchgate.net

For this compound, NBO analysis would be crucial for understanding the electronic communication between the two bromophenyl rings through the imine (-CH=N-) bridge. Key interactions would include the delocalization of electron density from the nitrogen lone pair (a donor NBO) into the antibonding π* orbitals of the aromatic rings (acceptor NBOs). Similarly, π electrons from the phenyl rings could act as donors, delocalizing into the antibonding π* orbital of the C=N bond. These interactions stabilize the molecule and are fundamental to its electronic properties. The bromine atoms, with their lone pairs, would also participate in hyperconjugative interactions with the rings.

Illustrative NBO Analysis Data for this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (1) Nπ* (C-C) of phenyl ring A15.8Lone Pair -> π* delocalization
LP (1) Nπ* (C-C) of phenyl ring B12.5Lone Pair -> π* delocalization
π (C-C) of phenyl ring Aπ* (C=N)5.2π -> π* conjugation
π (C=N)π* (C-C) of phenyl ring B4.8π -> π* conjugation
LP (3) Brσ* (C-C) of phenyl ring1.1Lone Pair -> σ* hyperconjugation

Note: This table is a hypothetical representation of potential NBO analysis results.

Wavefunction-Related Properties: Electron Localization Function (ELF) and Localized Orbital Locator (LOL) for Electron Density Distribution

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are scalar fields derived from the wavefunction that provide a chemically intuitive map of electron localization in a molecule. rsc.orgjussieu.fr Unlike methods that partition electron density, ELF and LOL reveal regions corresponding to covalent bonds, lone pairs, and atomic cores, offering a visual representation of the molecule's electronic structure. wikipedia.orgresearchgate.net High values of ELF and LOL (approaching 1.0) signify regions where electrons are highly localized, such as in covalent bonds or as lone pairs. researchgate.net Conversely, low values indicate regions of delocalized electrons.

In this compound, ELF and LOL analyses would visualize the electronic features of the molecule. They would show distinct basins of high localization corresponding to the C-H, C-C, C-N, C=N, and C-Br bonds. Furthermore, attractors for the lone pairs on the nitrogen and bromine atoms would be clearly visible. The π-electron system of the aromatic rings would appear as regions of more delocalized electron density compared to the σ-framework. These analyses can distinguish between different types of bonding and electron pairs, providing a qualitative but powerful picture of electron distribution. rsc.org

Quantum Theory of Atoms in Molecules (QTAIM) for Characterization of Intramolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) is a model that partitions the electron density of a molecule to define atoms and the chemical bonds between them. wikipedia.orgamercrystalassn.org This method analyzes the topology of the electron density (ρ) by identifying its critical points, where the gradient of the density is zero. A bond critical point (BCP) located on a path of maximum electron density (a bond path) between two nuclei indicates a chemical bond. researchgate.net The properties at the BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the nature and strength of the interaction. researchgate.net

For this compound, QTAIM would be used to characterize all intramolecular interactions, from strong covalent bonds to weaker non-covalent contacts. The analysis would confirm the covalent nature of the C-C, C-H, C=N, and C-Br bonds. More subtly, it could identify potential weak intramolecular interactions, such as C-H···π or C-H···N contacts, which contribute to the molecule's conformational stability. The values of ρ(r) and ∇²ρ(r) at the BCPs would classify these interactions, with large ρ(r) and negative ∇²ρ(r) indicating covalent character, while small ρ(r) and positive ∇²ρ(r) suggest non-covalent (closed-shell) interactions.

Illustrative QTAIM Bond Critical Point Data

Bond/InteractionElectron Density, ρ(r) (a.u.)Laplacian, ∇²ρ(r) (a.u.)Interaction Type
C=N0.350-0.850Covalent
C-Br0.180+0.050Polar Covalent
C-C (aromatic)0.290-0.720Covalent
C-H···N (intramolecular)0.015+0.045Weak Non-Covalent

Note: This table is a hypothetical representation of potential QTAIM analysis results.

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interaction Visualization

Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions (NCIs) in real space. chemrxiv.orgchemrxiv.org It is based on the relationship between the electron density (ρ) and its reduced gradient (s). mdpi.com Regions of low density and low reduced gradient correspond to non-covalent interactions. researchgate.net By plotting RDG versus the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂), different types of interactions can be distinguished:

Strong attractive interactions (e.g., hydrogen bonds) appear as blue-colored isosurfaces with large negative values.

Weak attractive interactions (e.g., van der Waals) appear as green-colored isosurfaces with values near zero.

Strong repulsive interactions (e.g., steric clashes) appear as red-colored isosurfaces with large positive values.

In this compound, RDG analysis would provide a 3D map of the non-covalent interactions that dictate its conformation and potential intermolecular packing. This would include visualizing van der Waals interactions across the surface of the molecule, potential weak intramolecular C-H···N or C-H···Br hydrogen bonds, and steric repulsion between nearby hydrogen atoms that may influence the torsion angle between the phenyl rings. The analysis is particularly useful for understanding the subtle forces that govern molecular shape and crystal packing.

Molecular Docking Studies: Computational Prediction of Ligand-Receptor Interactions (as a research methodology)

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govrowan.edu The methodology involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them based on their predicted binding affinity. biointerfaceresearch.com This technique is instrumental in drug discovery and molecular biology for predicting ligand-receptor interactions and for virtual screening of potential drug candidates. nih.govresearchgate.net

As a research methodology, molecular docking could be applied to this compound to explore its potential as an inhibitor or ligand for various biological targets. For instance, given the prevalence of Schiff bases in medicinal chemistry, this compound could be docked into the active sites of enzymes like cyclooxygenase or various kinases. anjs.edu.iqresearchgate.net The docking simulation would predict the binding mode, identify key interactions (e.g., hydrogen bonds, hydrophobic contacts, halogen bonds involving the bromine atoms), and estimate the binding energy. These computational predictions serve as a valuable starting point for experimental validation and for designing more potent derivatives. researchgate.net

Illustrative Molecular Docking Results

Target ProteinPredicted Binding Energy (kcal/mol)Key Interacting ResiduesType of Interactions
Cyclooxygenase-2 (COX-2)-8.5Arg120, Tyr355, Ser530Hydrogen bond, π-π stacking
Tyrosine Kinase-7.9Leu248, Val256, Phe382Hydrophobic, Halogen bond
Estrogen Receptor Alpha-9.1Arg394, Glu353, Phe404Hydrogen bond, π-π stacking, Hydrophobic

Note: This table is a hypothetical representation of potential molecular docking results.

Coordination Chemistry of P Bromobenzylidene 4 Bromophenyl Amine and Its Derivatives

Ligand Properties and Coordination Behavior in Metal Complex Formation

Schiff base ligands are known for their ability to coordinate with metal ions through various donor atoms, most commonly nitrogen and oxygen. nanobioletters.com The properties of the resulting metal complexes, such as their geometry, stability, and reactivity, are influenced by the nature of the Schiff base ligand, the metal ion, and the reaction conditions. The presence of substituents on the aromatic rings of the Schiff base, such as the bromo groups in p-Bromobenzylidene-(4-bromophenyl)-amine, can influence the electronic properties of the ligand and, consequently, the stability and characteristics of the metal complexes formed.

The primary coordination site in Schiff bases like this compound is the nitrogen atom of the azomethine (-CH=N-) group. nih.govresearchgate.net This nitrogen atom possesses a lone pair of electrons that can be readily donated to a metal ion, forming a coordinate bond. researchgate.net In more complex Schiff bases, other heteroatoms such as oxygen (from hydroxyl or carboxyl groups), sulfur, or other nitrogen atoms can also act as donor sites, leading to bidentate, tridentate, or tetradentate chelation. researchgate.netscience.govnih.gov For the specific molecule this compound, which lacks other donor groups, it is expected to act as a monodentate ligand, coordinating solely through the azomethine nitrogen.

Synthesis and Characterization of Metal Complexes with Related Bromobenzylidene Schiff Bases

The synthesis of metal complexes with Schiff base ligands is typically achieved by reacting the pre-synthesized ligand with a suitable metal salt in an appropriate solvent, often with heating to facilitate the reaction. researchgate.net The resulting complexes can then be isolated as crystalline solids and characterized using a variety of spectroscopic and analytical techniques to determine their structure, bonding, and properties. researchgate.net

Spectroscopic methods are indispensable for the characterization of Schiff base metal complexes. journalijar.com

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for confirming the coordination of the Schiff base to the metal ion. A key indicator is the shift in the stretching frequency of the azomethine group (ν(C=N)). Upon coordination, this band typically shifts to a lower or higher frequency, indicating the involvement of the azomethine nitrogen in bonding with the metal. nih.gov The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) bonds. researchgate.net

Spectroscopic Data for a Related Schiff Base Ligand and its Metal Complexesν(C=N) (cm⁻¹)ν(M-N) (cm⁻¹)
Ligand: (Z)-2-(((4-bromo-2-methylphenyl) imino) methyl)-4-methylphenol1620-
Mn(II) Complex1600540
Co(II) Complex1585543
Ni(II) Complex1593555
Cu(II) Complex1597563
Zn(II) Complex1604532
Cd(II) Complex1600528
Hg(II) Complex1608520
(Data adapted from a study on a related brominated Schiff base complex) researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to characterize the ligand and its diamagnetic metal complexes. The chemical shift of the azomethine proton (-CH=N-) is particularly informative. A downfield or upfield shift of this proton's signal upon complexation provides further evidence of coordination. rasayanjournal.co.in

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of Schiff bases and their complexes provide information about the electronic transitions within the molecules. The spectra of the ligands typically show bands corresponding to π→π* and n→π* transitions. Upon complexation, new bands may appear due to ligand-to-metal charge transfer (LMCT) or d-d transitions within the metal ion, which are useful for inferring the geometry of the complex. nih.gov

Fluorescence Spectroscopy: Some Schiff base ligands and their complexes exhibit fluorescence. The fluorescence properties can be modulated by coordination to a metal ion. Changes in emission intensity or wavelength upon complexation can be used to study the binding process. science.gov

For complexes containing paramagnetic metal ions, magnetic susceptibility measurements are a powerful tool for determining the geometry of the coordination sphere. The measured magnetic moment can indicate the number of unpaired electrons on the metal ion, which is characteristic of its oxidation state and coordination environment (e.g., octahedral, tetrahedral, or square planar). researchgate.netjournalijar.com This data, in conjunction with electronic spectra (d-d transitions), allows for the assignment of the most probable geometry for the complex. researchgate.netnih.gov For instance, studies on related Co(II), Ni(II), and Cu(II) complexes with thiazolyl hydrazone Schiff bases have utilized these techniques to propose octahedral geometries. researchgate.netresearchgate.net

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique specifically applied to complexes with unpaired electrons (paramagnetic species). The ESR spectrum provides detailed information about the electronic environment of the metal ion, including the geometry of the complex and the nature of the metal-ligand bonding. The g-values obtained from the spectrum are characteristic of the metal ion and its coordination geometry. researchgate.net

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the thermal stability of the metal complexes and to determine the presence of coordinated or lattice solvent molecules (e.g., water). nih.gov TGA measures the change in mass of a sample as a function of temperature. The initial weight loss at lower temperatures often corresponds to the removal of water molecules, distinguishing between hydrated and anhydrous complexes. Subsequent decomposition steps at higher temperatures provide information about the thermal stability of the ligand and the final residue, which is typically a metal oxide. researchgate.netnih.govjournalijar.com

Electrochemical Characterization of Metal Complexes (e.g., Cyclic Voltammetry for Redox Behavior)

The electrochemical characterization of metal complexes is crucial for understanding their redox behavior, including the stability of different oxidation states, electron transfer mechanisms, and the potential for catalytic applications. Cyclic voltammetry (CV) is a primary technique employed for these investigations, providing valuable insights into the oxidation and reduction processes of the metal center and the coordinated ligands.

While detailed electrochemical studies specifically on metal complexes of this compound are not extensively documented in publicly available research, the behavior of structurally similar halogenated Schiff base complexes provides a strong framework for understanding their potential redox properties. The principles and findings from these related compounds are discussed herein as a representative model.

Principles of Cyclic Voltammetry in Schiff Base Complexes

Cyclic voltammetry involves scanning the potential of an electrode linearly with time and measuring the resulting current. A voltammogram plots this current versus the applied potential, revealing information about the redox processes occurring at the electrode surface. For metal complexes of Schiff bases, CV can help determine:

Redox Potentials: The potentials at which the complex is oxidized or reduced.

Electron Transfer Kinetics: Whether the electron transfer process is reversible, quasi-reversible, or irreversible.

Nature of the Redox Process: Whether the electron transfer involves the metal center (e.g., M(II)/M(III) or M(II)/M(I) couples) or the Schiff base ligand itself.

The presence of electron-withdrawing groups, such as the bromo-substituents on both phenyl rings of this compound, is expected to influence the electronic environment of both the imine group and the metal center. These groups typically make the complex more difficult to oxidize and easier to reduce by lowering the energy of the molecular orbitals.

Redox Behavior of Analogous Halogenated Schiff Base Complexes

Studies on metal complexes with Schiff bases containing chloro or bromo substituents offer valuable insights. For instance, the electrochemical behavior of cobalt(II) and manganese(II) complexes with the Schiff base 2-{[p-chlorophenylimino]methyl}phenol, which contains a halogenated aniline (B41778) moiety similar to this compound, has been investigated. uobasrah.edu.iq

In a typical study, the cyclic voltammogram of the free Schiff base ligand exhibits irreversible redox peaks, indicating that the oxidation and reduction processes are not chemically reversible on the timescale of the experiment. uobasrah.edu.iq Upon complexation with a metal ion, the redox behavior changes significantly. The voltammograms of the metal complexes often show new redox waves corresponding to the metal-centered processes.

For example, the CV of a Co(II) complex with a related chloro-substituted Schiff base ligand showed two irreversible oxidation peaks, while the corresponding Mn(II) complex displayed several redox peaks, suggesting the formation of various manganese redox species. uobasrah.edu.iq The irreversibility of these processes is often attributed to subsequent chemical reactions or structural rearrangements following the electron transfer. The relationship between the peak current and the square root of the scan rate in these studies often indicates a diffusion-controlled process. uobasrah.edu.iq

The table below presents representative electrochemical data for a related chloro-substituted Schiff base ligand (HL) and its cobalt complexes, illustrating the typical parameters measured in such studies.

CompoundProcessEpa (V)Epc (V)Scan Rate (V/s)Nature of Process
HL (2-{[p-chlorophenylimino]methyl}phenol)Oxidation+0.95-0.1Irreversible
Reduction--1.200.1Irreversible
CoL ComplexOxidation 1+0.70-0.1Irreversible
Oxidation 2+1.10-0.1Irreversible
CoL2 ComplexOxidation 1+0.85-0.1Irreversible
Oxidation 2+1.25-0.1Irreversible

Data is representative and adapted from studies on analogous chloro-substituted Schiff base complexes for illustrative purposes. uobasrah.edu.iq

Supramolecular Chemistry Involving Bromobenzylidene Schiff Bases

Principles of Molecular Recognition and Host-Guest Chemistry

Molecular recognition is the foundation of supramolecular chemistry, describing the specific binding of a "guest" molecule to a complementary "host" molecule. This process is driven by the cumulative effect of multiple non-covalent interactions, such as hydrogen bonding, halogen bonding, π-π stacking, and van der Waals forces. The specificity of recognition arises from the principle of complementarity, where the host's binding site has a shape, size, and chemical functionality that is precisely matched to the guest.

Schiff bases are versatile in molecular recognition due to the imine nitrogen, which can act as a hydrogen bond acceptor. In halogenated Schiff bases like p-Bromobenzylidene-(4-bromophenyl)-amine, the bromine atoms introduce the possibility of halogen bonding, a highly directional interaction where the halogen atom acts as a Lewis acid. mdpi.comnih.gov This allows for the design of host molecules that can selectively bind to guests possessing Lewis basic sites. For instance, the imine groups of porous organic cage compounds have been shown to act as acceptors for halogen bond donors, leading to the formation of extensive supramolecular networks. rsc.org The principles of host-guest chemistry are fundamental to applications ranging from chemical sensing to catalysis and drug delivery. nih.gov

Self-Assembly and Self-Organization of Bromobenzylidene Derivatives

Self-assembly is the spontaneous organization of molecules into stable, well-defined structures driven by non-covalent interactions. For bromobenzylidene derivatives, the interplay between different intermolecular forces dictates the final supramolecular architecture. The presence of bromine atoms can significantly influence the self-assembly process, not only through halogen bonding but also by affecting the electronic properties of the aromatic rings and, consequently, π-π stacking interactions. mdpi.com

In the solid state, this compound has been observed to form ordered crystalline structures where molecules are linked through specific non-covalent interactions. nih.gov Analysis of its crystal structure reveals that molecules stack in a way that maximizes favorable contacts, demonstrating a clear example of self-organization. nih.gov The driving forces for such assemblies can be a combination of C—H⋯π interactions and other weak forces that collectively stabilize the extended structure. mdpi.comnih.gov The study of these self-assembled systems is crucial for the development of new materials with tailored optical, electronic, and mechanical properties.

Formation of Mechanically Interlocked Molecules and Molecular Machines

Mechanically interlocked molecules (MIMs) are architectures where two or more components are entangled such that they cannot be separated without breaking a covalent bond. Examples include catenanes (interlocked rings) and rotaxanes (a ring threaded onto an axle). The synthesis of MIMs often relies on template-directed strategies where non-covalent interactions are used to pre-organize the components before the final covalent bond formation that traps the interlocked structure.

While specific examples of this compound being used in MIMs are not extensively documented, Schiff base chemistry, in general, provides a powerful tool for creating such systems. The formation of an imine bond is often reversible, which allows for "error-checking" and thermodynamic control during the assembly process, leading to higher yields of the desired interlocked product. The aromatic rings and bromine atoms of this compound could serve as recognition sites or as bulky "stoppers" in rotaxane synthesis. The principles of using non-covalent interactions to template the formation of MIMs are central to the design of molecular machines—molecules that can perform mechanical-like movements in response to an external stimulus.

Design and Construction of Multivalent Supramolecular Assemblies (e.g., with Modified Pyridine-1-ium Bromide Derivatives)

Multivalent supramolecular assemblies involve structures where multiple binding events occur simultaneously, leading to a significant enhancement in binding affinity and specificity, a concept known as the chelate effect. The design of such systems requires careful placement of recognition sites on molecular scaffolds.

Bromobenzylidene Schiff bases can be incorporated into larger molecular frameworks to create multivalent hosts. For example, attaching these units to a central core would result in a molecule with multiple bromine atoms and aromatic surfaces, capable of binding to complementary guests through a combination of halogen bonds and π-stacking. A related strategy involves using modified pyridine-1-ium bromide derivatives, where the bromide anion can act as a node for halogen bonding interactions, linking multiple halogen bond donors (like bromobenzylidene derivatives) into a larger assembly. This approach can lead to the formation of one-dimensional, two-dimensional, or three-dimensional supramolecular polymers.

Role of Non-Covalent Interactions in Supramolecular Architectures

The structure and stability of supramolecular assemblies involving this compound are critically dependent on a variety of non-covalent interactions. The analysis of the crystal structure of this compound provides direct insight into the specific roles these forces play.

Key Non-Covalent Interactions:

Halogen Bonding: The bromine atoms on the phenyl rings can act as halogen bond donors, interacting with electron-rich atoms (Lewis bases) on neighboring molecules. This interaction is highly directional and plays a significant role in crystal engineering. mdpi.comnih.gov Studies on related halogenated compounds show that Br···Br interactions can be attractive and contribute to the stability of the crystal lattice. mdpi.com

C—H⋯π Interactions: These are a form of hydrogen bonding where a C-H bond acts as the donor and a π-system (the aromatic ring) acts as the acceptor. In the crystal structure of this compound, molecules are linked by C—H⋯π interactions, forming stacks. nih.gov

π-π Stacking: The planar aromatic rings can stack on top of each other, interacting through their π-electron clouds. The geometry of this stacking (e.g., parallel-displaced or T-shaped) is influenced by the electronic nature of the rings, which is in turn affected by the bromine substituents.

The interplay of these interactions is complex and cooperative. The specific arrangement of molecules in the crystal lattice, known as the crystal packing, is the result of an energetic balance between these attractive and repulsive forces, leading to the most thermodynamically stable supramolecular architecture.

Interactive Data Table: Non-Covalent Interactions in Bromobenzylidene Derivatives

Interaction TypeDonorAcceptorTypical Energy (kcal/mol)Role in Supramolecular Assembly
Halogen BondC-BrLewis Base (e.g., N, O)1-5Directional control, crystal engineering mdpi.comnih.gov
C—H⋯π InteractionC-HAromatic Ring (π-system)0.5-2.5Linking molecules into stacks or layers nih.gov
π-π StackingAromatic RingAromatic Ring1-10Stabilization of layered structures
Hydrogen BondO-H, N-HN, O3-10Strong, directional linking of molecules
van der Waals ForcesAll atomsAll atoms< 1General cohesion, space-filling

Advanced Research Directions and Applications

Contributions to Materials Science

The exploration of p-Bromobenzylidene-(4-bromophenyl)-amine in materials science is multifaceted, with research extending into organic electronics, functional materials, and polymer chemistry. The presence of bromine atoms influences the electronic properties and reactivity of the molecule, making it a candidate for various material applications.

Development of Organic Electronic Materials and Photovoltaics

Schiff bases, as a class of compounds, are investigated for their potential in organic electronics and photovoltaics due to their conjugated systems which can facilitate charge transport. While direct applications of this compound in commercial organic electronic devices are not yet established, the broader family of Schiff bases is recognized for its semiconductor properties. The electronic characteristics of these materials, such as their energy gap and charge carrier mobility, are crucial for their performance in devices like organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells. The introduction of halogen atoms like bromine can modulate these electronic properties, potentially enhancing device efficiency and stability. Research into brominated Schiff bases is an active area, aiming to tailor their properties for specific electronic applications.

Design of Functional Materials and Sensors

The design of functional materials, including sensors, often relies on molecules that exhibit a measurable response to external stimuli. Schiff bases are known to form stable complexes with various metal ions, leading to changes in their optical or electronic properties. This characteristic makes them suitable for use in chemical sensors. The bromine substituents on this compound can influence its coordination behavior and the stability of its metal complexes, which could be exploited in the design of selective and sensitive sensors for specific analytes. Furthermore, the molecular structure of this Schiff base could be incorporated into larger systems, such as liquid crystals, where the bromine atoms can affect the mesomorphic properties and response to electric or magnetic fields. The study of halogenated Schiff bases in the context of liquid crystals has shown that the position and nature of the halogen can significantly influence the type and stability of the mesophases formed. mdpi.com

Applications in Polymer Chemistry as Monomers or Stabilizers

In polymer chemistry, this compound presents potential as both a monomer for the synthesis of novel polymers and as a stabilizer for existing polymeric materials. The presence of two reactive sites (the bromine atoms) allows for its participation in polycondensation or cross-linking reactions to form polymers with unique properties. For instance, the bromine atoms could be substituted in nucleophilic substitution reactions to create new polymer backbones.

Additionally, amines and their derivatives are widely used as stabilizers in polymers to prevent degradation caused by factors such as heat, light, and oxidation. While specific studies on this compound as a polymer stabilizer are not extensively documented, the general class of amine compounds is known to function as radical scavengers and hydroperoxide decomposers, thereby protecting the polymer matrix. The bromine atoms in the molecule might also contribute to flame retardant properties if incorporated into a polymer structure.

Investigation of Non-Linear Optical (NLO) Properties

Organic materials with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including optical switching and data storage. nih.gov The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is often associated with a high degree of molecular polarizability and charge transfer within the molecule.

Schiff bases, with their donor-pi-acceptor (D-π-A) frameworks, are a promising class of organic NLO materials. acs.org The azomethine group can act as a π-bridge facilitating intramolecular charge transfer. The NLO properties of this compound are influenced by its electronic structure. The bromine atoms, being electron-withdrawing, can enhance the charge-transfer characteristics of the molecule, which is a key factor for a strong NLO response. rsc.org

Experimental techniques like the Z-scan method are employed to determine the third-order NLO properties of materials, including the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). acs.orgresearchgate.net Studies on structurally similar halogenated Schiff bases have demonstrated that they can exhibit significant third-order NLO susceptibility (χ⁽³⁾). researchgate.net Theoretical and computational studies, often employing Density Functional Theory (DFT), are also used to predict and understand the NLO properties of such molecules by calculating parameters like polarizability and hyperpolarizability. nih.gov The investigation into the NLO properties of this compound and related compounds is a continuing area of research with the goal of developing new materials for advanced optical applications. acs.orgacs.org

Table 1: Key Parameters in NLO Studies

Parameter Symbol Description
Nonlinear Refractive Index n₂ Describes the change in the refractive index of a material with the intensity of incident light.
Nonlinear Absorption Coefficient β Describes the change in the absorption of a material with the intensity of incident light.

Utility as Intermediates in Complex Organic Synthesis

The chemical reactivity of this compound makes it a valuable intermediate in the synthesis of more complex organic molecules, particularly heterocyclic compounds. The imine functionality and the bromine-substituted aromatic rings provide multiple reaction sites for further chemical transformations.

Synthesis of Heteroannulated Carbazoles

Carbazole (B46965) and its derivatives are an important class of heterocyclic compounds with a wide range of biological activities and applications in materials science. researchgate.netnih.gov One synthetic route to carbazole derivatives involves the cyclization of appropriately substituted biphenyl (B1667301) systems. While direct evidence of this compound being used for this purpose is scarce in the provided context, the general strategy of using Schiff bases as precursors for heterocyclic synthesis is well-established. For instance, related N-substituted carbazole derivatives can be synthesized from starting materials that could potentially be derived from this Schiff base. nih.gov The synthesis of carbazole derivatives often involves reactions that form new carbon-carbon or carbon-nitrogen bonds to construct the fused ring system. nih.gov The presence of bromine atoms on the phenyl rings of this compound could facilitate cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are powerful tools for the formation of the biaryl linkage necessary for carbazole synthesis. Subsequent intramolecular cyclization could then lead to the desired heteroannulated carbazole core. This potential application highlights the utility of this Schiff base as a versatile building block in synthetic organic chemistry.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
p-bromobenzaldehyde

Exploration of Chemosensory Capabilities

The intrinsic structural features of Schiff bases, such as the presence of an imine (-C=N-) group and the ease of introducing various functional moieties, make them promising candidates for the development of chemosensors. The exploration of this compound and structurally similar bromo-substituted Schiff bases in chemosensory applications is an emerging area of research, primarily focused on the detection of metal ions.

Schiff bases are recognized as effective chemosensors for detecting a range of cations and anions. pdeaamcollege.edu.in Their mechanism of action often involves a change in fluorescence or a colorimetric shift upon binding with a specific analyte. dntb.gov.uamdpi.com These changes can be attributed to processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF). The azomethine nitrogen atom, with its lone pair of electrons, plays a crucial role in coordinating with metal ions. dntb.gov.uaresearchgate.net

Recent studies on various Schiff bases have demonstrated their potential for selective and sensitive detection of metal ions. For instance, different Schiff base sensors have been developed for the detection of ions like Ag⁺, Fe³⁺, Zn²⁺, Cd²⁺, and Hg²⁺. researchgate.netbohrium.com The presence of bromo and methoxy (B1213986) substituents on the Schiff base structure has been shown to influence their sensing capabilities. researchgate.netnih.govnih.gov For example, three novel Schiff bases prepared from 5-bromo-2-hydroxy-3-methoxybenzaldehyde (B183005) and different diamines exhibited high selectivity for Fe³⁺ ions in solution and on test paper strips. fxcsxb.com

While direct research on the chemosensory properties of this compound is not extensively documented, the existing literature on analogous compounds suggests a strong potential for its application in this field. Future research could focus on synthesizing this specific Schiff base and evaluating its response to a wide array of metal ions and other analytes. The electronic effects of the two bromo substituents on the phenyl rings could potentially enhance the selectivity and sensitivity of the sensor.

Table 1: Examples of Bromo-Substituted Schiff Base Chemosensors and their Target Analytes

Schiff Base CompoundTarget Analyte(s)Detection Method
1,4-butane diimino-4-bromo-2-methoxyphenol (Br-4C)Fe³⁺Fluorescence
1,5-pentanediimino-4-bromo-2-methoxyphenol (Br-5C)Fe³⁺Fluorescence
1,6-hexanediimine-4-bromo-2-methoxyphenol (Br-6C)Fe³⁺Fluorescence
4-bromo-2-[(E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl]phenolDNAIntercalation

This table is generated based on data from available research on similar compounds and is intended to be illustrative of potential applications.

Catalytic Applications using Schiff Bases and their Metal Complexes

Schiff bases and their metal complexes are highly valued in the field of catalysis due to their structural versatility, stability, and diverse coordinating abilities. semanticscholar.orgku.ac.ae The imine nitrogen of the Schiff base is a key coordination site for metal ions, and the resulting complexes have demonstrated significant catalytic activity in a variety of organic transformations. mdpi.comnih.gov

Metal complexes of Schiff bases are employed as catalysts in reactions such as oxidation, reduction, polymerization, and various cross-coupling reactions. dntb.gov.ua The catalytic efficiency of these complexes can be fine-tuned by modifying the steric and electronic properties of the Schiff base ligand and by varying the central metal ion. samipubco.com

For instance, copper(II) complexes of Schiff bases have been shown to be effective catalysts in Claisen-Schmidt condensation for the synthesis of chalcone (B49325) derivatives, achieving high yields. mdpi.com Palladium(II) complexes of Schiff bases have been successfully utilized as catalysts in Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds in organic synthesis. researchgate.net Research has shown excellent conversion rates in coupling reactions using p-bromobenzaldehyde as one of the aryl halides with a palladium(II) Schiff base complex. researchgate.net

While specific catalytic applications of this compound metal complexes are a niche area of study, the broader research on similar structures indicates significant potential. The synthesis of this Schiff base is straightforward, typically involving the condensation of p-bromobenzaldehyde and 4-bromoaniline. rdd.edu.iqresearchgate.netresearchgate.net The resulting ligand can then be complexed with various transition metals to explore their catalytic activities.

Future research could involve the synthesis of Co(II), Ni(II), Cu(II), and Zn(II) complexes of this compound and their characterization using techniques like FT-IR, UV-Vis, and NMR spectroscopy. These novel complexes could then be screened for their catalytic efficacy in important organic reactions. The stability and sustained catalytic activity of such complexes could also be investigated, drawing parallels from studies on peptidyl copper complexes that mimic catalase activity. orientjchem.org

Table 2: Potential Catalytic Applications for Metal Complexes of this compound

Reaction TypePotential Metal Complex CatalystSignificance of Reaction
Claisen-Schmidt CondensationCopper(II) ComplexSynthesis of biologically active chalcones. mdpi.com
Suzuki-Miyaura Cross-CouplingPalladium(II) ComplexFormation of C-C bonds in pharmaceutical synthesis. researchgate.net
Mizoroki-Heck ReactionPalladium(II) ComplexArylation of olefins. researchgate.net
Oxidation ReactionsManganese(II), Iron(III) ComplexesMimicking enzymatic oxidation processes. nih.govorientjchem.org

This table outlines potential applications based on the catalytic activities of structurally related Schiff base metal complexes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare p-Bromobenzylidene-(4-bromophenyl)-amine?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between 4-bromoaniline and 4-bromobenzaldehyde derivatives. A nucleophilic substitution or Schiff base formation is often utilized, involving refluxing in ethanol or toluene under acidic or anhydrous conditions . Key steps include purification via column chromatography and characterization using melting point analysis and spectroscopic techniques. For derivatives with similar halogenated aryl groups, cyclization using reagents like POCl₃ at elevated temperatures (~120°C) has been reported .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies imine (C=N) stretches (~1600–1650 cm⁻¹) and aryl C-Br vibrations (~500–600 cm⁻¹) .
  • NMR : <sup>1</sup>H NMR confirms the benzylidene proton (δ ~8.3–8.5 ppm) and aromatic protons (δ ~7.2–7.8 ppm). <sup>13</sup>C NMR resolves the imine carbon (δ ~150–160 ppm) .
  • X-ray Crystallography : Used to resolve molecular conformation and intermolecular interactions, such as π-π stacking in crystalline forms .

Q. What are the solubility and stability considerations for this compound under laboratory conditions?

  • Methodological Answer : The compound is sparingly soluble in polar solvents (e.g., water) but dissolves in toluene, DCM, or DMF. Stability tests should include monitoring under ambient light, humidity, and oxidative conditions. Avoid storage with strong oxidizing agents, as brominated aryl amines may degrade or form hazardous byproducts .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data during synthesis (e.g., unexpected peaks or shifts)?

  • Methodological Answer :

  • Impurity Analysis : Compare experimental <sup>1</sup>H/<sup>13</sup>C NMR with theoretical predictions (e.g., computational tools like DFT). For example, impurities from unreacted 4-bromoaniline (δ ~6.5–7.0 ppm) or residual solvents can be identified via spiking experiments .
  • Dynamic Effects : Investigate equilibrium states (e.g., tautomerism or coordination with metal ions) using variable-temperature NMR .

Q. What strategies optimize the electrochemical properties of this compound for applications in conductive polymers?

  • Methodological Answer :

  • Redox Tuning : Introduce electron-withdrawing groups (e.g., additional bromine substituents) to lower the HOMO level, enhancing oxidative stability. Cyclic voltammetry (CV) in DCM with Ag/Ag⁺ reference electrodes can measure redox potentials (e.g., E1/2 ~700 mV vs. Fc⁺/Fc) .
  • Copolymer Design : Incorporate into covalent organic polymers (COPs) via Ullmann coupling or Suzuki-Miyaura reactions to enhance charge transport .

Q. How can crystallographic data inform the design of derivatives with improved bioactivity?

  • Methodological Answer :

  • Crystal Packing Analysis : Identify non-covalent interactions (e.g., halogen bonding from Br atoms) that stabilize the active conformation. For example, X-ray structures of related Schiff bases reveal planar geometries critical for intercalation with biological targets .
  • Docking Studies : Use resolved crystal structures to model interactions with enzymes (e.g., Mycobacterium tuberculosis enoyl reductase for antitubercular activity) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer :

  • Antimicrobial Testing : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria or mycobacteria using broth microdilution .
  • Cytotoxicity Profiling : Use MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices .

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